N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine
Description
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Properties
IUPAC Name |
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10-7-12(15-14-10)9-13-8-11-5-3-2-4-6-11/h2-7,13H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMCQEQXYXBUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697847 | |
| Record name | N-Benzyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43214-86-4 | |
| Record name | N-Benzyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-3521: A Technical Guide to a Novel Isoxazole-Based Scaffold for Therapeutic Discovery
Introduction: The A-3521 Scaffold and the Isoxazole Moiety
N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine (A-3521) is a heterocyclic amine with the chemical formula C₁₂H₁₄N₂O.[1] Its structure is characterized by a central 3-methylisoxazole ring linked to a benzylamine group. The isoxazole ring system is a well-established pharmacophore found in numerous approved pharmaceutical agents and is a subject of intense interest in medicinal chemistry.[2][3]
The five-membered isoxazole ring is electron-rich and capable of participating in various non-covalent interactions, making it a versatile scaffold for drug design.[2] Compounds incorporating this moiety have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[4] Notable drugs containing the isoxazole ring include the antibiotic sulfamethoxazole, which functions by inhibiting folic acid synthesis in bacteria, and the COX-2 inhibitor valdecoxib.[5]
Despite the prevalence of the isoxazole core in pharmacology, A-3521 itself is not well-characterized biologically. It is commercially available and primarily documented in the context of chemical synthesis.[1][6] Safety data indicates that the compound is toxic if swallowed, but comprehensive toxicological or ecological data is largely unavailable.[7][8] This lack of biological characterization presents a clear opportunity for investigation. Given the therapeutic pedigree of the isoxazole scaffold, a systematic evaluation of A-3521's potential is warranted.
Part 1: Target Rationale - Coagulation Factor Xa as a Primary Hypothesis
The structural features of A-3521, particularly the arrangement of aromatic and heterocyclic systems, are reminiscent of scaffolds used in the development of inhibitors for serine proteases. A prime target within this class, and one of particular therapeutic relevance, is coagulation Factor Xa (FXa).
FXa is a critical enzyme in the blood coagulation cascade, responsible for the conversion of prothrombin to thrombin. Inhibition of FXa is a validated and highly effective strategy for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke.
The selection of FXa as a primary hypothetical target for A-3521 derivatives is based on the following rationale:
-
Established Pharmacophore: Several direct oral anticoagulants (DOACs) that target FXa, such as Rivaroxaban and Apixaban, feature heterocyclic cores that engage with the active site of the enzyme. The isoxazole ring of A-3521 can serve as a central scaffold for building molecules with the correct geometry and electronic properties to bind to FXa's S1 and S4 pockets.
-
Synthetic Tractability: The amine group in A-3521 provides a convenient chemical handle for the synthesis of a diverse library of derivatives, allowing for systematic exploration of the structure-activity relationship (SAR) required for potent and selective FXa inhibition.
Below is a diagram illustrating the central role of Factor Xa in the coagulation cascade.
Caption: Role of Factor Xa in the coagulation cascade.
Part 2: A Proposed Research Workflow for Target Validation and Mechanism Elucidation
To systematically investigate the potential of the A-3521 scaffold as a source of FXa inhibitors, we propose a multi-stage research workflow. This workflow is designed to be a self-validating system, where each stage provides the necessary data to justify progression to the next.
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An In-Depth Technical Guide to the Structural Analogs and Derivatives of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine: A Privileged Scaffold for Drug Discovery
Introduction: The Isoxazole Moiety as a Cornerstone in Medicinal Chemistry
The isoxazole ring system is a five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry, rightfully earning its designation as a "privileged scaffold."[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block in the design of novel therapeutic agents.[2] Compounds incorporating the isoxazole nucleus have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The 3,5-disubstituted isoxazole core, in particular, offers a valuable platform for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide focuses on a specific, yet promising, exemplar of this class: N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine . We will delve into the synthetic strategies for this core molecule and explore the rationale and methodologies for generating a diverse library of its structural analogs and derivatives, providing researchers and drug development professionals with a comprehensive roadmap for navigating this fertile area of chemical space.
The Core Molecule: Synthesis and Characterization of this compound
The synthesis of the target compound, this compound, is most efficiently achieved through a reductive amination protocol. This robust and widely applicable reaction involves the condensation of the primary amine, 1-(3-methylisoxazol-5-yl)methanamine, with benzaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.[3] This method offers excellent control over the reaction and avoids the common issue of over-alkylation often encountered with direct alkylation of amines.[3]
Experimental Protocol: Reductive Amination
Materials:
-
1-(3-methylisoxazol-5-yl)methanamine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a stirred solution of 1-(3-methylisoxazol-5-yl)methanamine (1.0 eq) in anhydrous DCM or DCE (10 mL/mmol) is added benzaldehyde (1.0-1.2 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes. The use of NaBH(OAc)₃ is often preferred due to its milder nature and reduced toxicity compared to NaBH₃CN.[3]
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[4][5]
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group, a singlet for the benzylic methylene protons, a singlet for the methylene protons adjacent to the isoxazole ring, a singlet for the isoxazole ring proton, and a singlet for the methyl group on the isoxazole ring. The chemical shifts for the benzylic CH₂ protons are typically observed around 3.8 ppm.[6]
-
¹³C NMR: Will show characteristic peaks for the aromatic carbons, the benzylic carbon, the methylene carbon adjacent to the isoxazole, the carbons of the isoxazole ring, and the methyl carbon.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Exploring Chemical Space: Structural Analogs and Derivatives
The true potential of the this compound scaffold lies in its amenability to systematic structural modification. By exploring variations at key positions, researchers can probe the structure-activity relationships (SAR) and optimize for desired biological endpoints.
Rationale for Derivatization
The design of analogs should be guided by established principles of medicinal chemistry. Modifications to the benzyl and methyl groups can influence factors such as:
-
Potency and Selectivity: Introducing substituents on the benzyl ring can modulate interactions with the target protein.
-
Pharmacokinetic Properties: Altering lipophilicity and metabolic stability.
-
Physicochemical Properties: Affecting solubility and formulation characteristics.
Synthetic Strategies for Analog Generation
1. Variation of the Benzyl Moiety:
A library of analogs with substituted benzyl groups can be readily synthesized using the same reductive amination protocol described above, simply by replacing benzaldehyde with a variety of substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 3-nitrobenzaldehyde, etc.).
Table 1: Representative Substituted Benzaldehydes for Analog Synthesis
| Substituent on Benzaldehyde | Rationale for Modification |
| 4-Methoxy | Electron-donating group, can influence hydrogen bonding capability. |
| 4-Chloro | Electron-withdrawing group, can alter electronic properties and lipophilicity. |
| 3-Nitro | Strong electron-withdrawing group, can significantly impact electronics. |
| 2-Fluoro | Can introduce a conformational bias and affect metabolic stability. |
| 4-Trifluoromethyl | Lipophilic and electron-withdrawing, often used to improve cell permeability. |
2. Variation of the 3-Position of the Isoxazole Ring:
Replacing the methyl group at the 3-position with other alkyl or aryl groups requires a more fundamental synthetic approach, starting from the construction of the isoxazole ring itself. A common method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][7]
dot
Caption: General synthetic workflows for the core molecule and its analogs.
Therapeutic Potential and Future Directions
While the specific biological activity of this compound is not yet extensively documented in publicly available literature, the isoxazole scaffold is a well-established pharmacophore with a wide range of therapeutic applications. The structural motifs present in this core molecule suggest several potential avenues for investigation:
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Anticancer Activity: Many isoxazole-containing compounds have demonstrated potent antiproliferative effects.[8]
-
Antimicrobial Properties: The isoxazole ring is a key component of several antibacterial drugs.
-
CNS Disorders: The ability to modulate the physicochemical properties of these analogs makes them interesting candidates for targeting central nervous system disorders.
The systematic synthesis and screening of a library of analogs based on the this compound scaffold represents a promising strategy for the discovery of novel drug candidates. High-throughput screening of these compounds against a panel of biological targets could rapidly identify lead molecules for further optimization.
dot
Caption: A hypothetical signaling pathway modulated by isoxazole analogs.
Conclusion
This compound represents a valuable starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of the isoxazole scaffold provide a robust platform for the generation of diverse chemical libraries. This guide has outlined the key synthetic methodologies and strategic considerations for exploring the structural analogs and derivatives of this promising core molecule. By leveraging the principles of medicinal chemistry and systematic SAR studies, researchers can unlock the full therapeutic potential of this privileged scaffold.
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-
Master Organic Chemistry. Reductive Amination, and How It Works. 2017. [Link]
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- (Reference to a paper on N-alkyl
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. 2023. [Link]
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- (Reference to a ResearchG
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National Institutes of Health. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Link]
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-
ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
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-
YouTube. Preparation of amines by reductive amination of aldehydes and Ketones. 2021. [Link]
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-
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- (Reference to supporting information on N-alkyl
- (Reference to a paper on the synthesis of N-benzylis
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- (Reference to a ResearchGate paper on the synthesis of biologically active N-benzyl sulfonamides)
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A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Isoxazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Enduring Significance of the Isoxazole Scaffold in Modern Drug Discovery
The isoxazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its prevalence in a multitude of clinically approved drugs is a testament to its unique structural and physicochemical properties.[2][3][4][5] The isoxazole moiety is not merely a passive scaffold; its distinct electronic nature and spatial arrangement enable it to act as a versatile pharmacophore. The ring's oxygen and nitrogen atoms can serve as hydrogen bond acceptors, while the aromatic π-system allows for various non-covalent interactions, including π–π stacking and hydrophobic effects, crucial for molecular recognition at biological targets.[6][7]
This inherent versatility has led to the development of isoxazole-containing compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][8][9][10] Consequently, the continuous innovation in synthetic methodologies to access novel, diversely substituted isoxazole derivatives remains a primary objective for chemists and drug discovery teams. This guide provides an in-depth exploration of the core synthetic strategies, the rationale behind their application, and their direct impact on the drug development pipeline.
Part 1: Foundational Synthetic Strategies: The Art of Ring Construction
The construction of the isoxazole ring is a well-explored area of organic chemistry, yet new methods continually emerge to improve efficiency, selectivity, and environmental sustainability. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
The Cornerstone: [3+2] Cycloaddition of Nitrile Oxides
The most robust and widely utilized method for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the three-atom component) and a dipolarophile, typically an alkyne or alkene (the two-atom component).[4][7] The power of this reaction lies in its reliability and modularity, allowing for the convergent assembly of two different fragments to rapidly generate molecular complexity.
Causality Behind the Method: The reaction proceeds via a concerted pericyclic mechanism, which generally leads to high regioselectivity.[4] The primary challenge and area of innovation in this methodology is the generation of the nitrile oxide dipole, which is often unstable and must be generated in situ.
Key Protocol: In Situ Generation of Nitrile Oxide from Aldoxime and Subsequent Copper-Catalyzed Cycloaddition
This protocol describes a highly reliable copper(I)-catalyzed reaction, a cornerstone of "Click Chemistry," which ensures the formation of a single regioisomer (the 3,5-disubstituted isoxazole) in high yield.[4][11]
Step-by-Step Methodology:
-
Starting Materials: An aromatic or aliphatic aldoxime (1.0 eq) and a terminal alkyne (1.1 eq).
-
Reaction Setup: To a solution of the aldoxime and alkyne in a 1:1 mixture of t-BuOH and H₂O, add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).
-
Nitrile Oxide Generation: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the stirring solution at room temperature. The NCS oxidizes the aldoxime to a hydroximinoyl chloride, which is then dehydrochlorinated by a mild base (often triethylamine, added subsequently, or facilitated by the reaction conditions) to generate the reactive nitrile oxide dipole.
-
Cycloaddition: The reaction is typically stirred at room temperature for 4-12 hours. The copper(I), generated in situ from the reduction of copper(II) by sodium ascorbate, catalyzes the cycloaddition of the nitrile oxide to the alkyne.
-
Workup and Purification: Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Self-Validating System: The high regioselectivity of the copper-catalyzed variant provides an internal validation of the reaction's success; the formation of the alternative 3,4-disubstituted regioisomer is typically negligible. The characteristic spectroscopic signals of the resulting 3,5-disubstituted isoxazole in ¹H and ¹³C NMR serve as definitive confirmation.
Caption: General mechanism for copper-catalyzed [3+2] cycloaddition.
Alternative and Modern Synthetic Approaches
While [3+2] cycloaddition is the workhorse, other strategies offer advantages for specific substitution patterns or align better with green chemistry principles.
Transition-Metal Catalyzed Cycloisomerization: This approach involves the intramolecular cyclization of a pre-formed linear precursor. For example, gold or palladium catalysts can efficiently promote the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles.[11] This method is powerful for creating specific substitution patterns that might be difficult to access via cycloaddition.
Multi-Component Reactions (MCRs): MCRs are highly convergent processes where three or more reactants are combined in a single step to form a product that contains portions of all reactants.[11] These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of analogues. For instance, a one-pot, three-component reaction of an acid chloride, a terminal alkyne, and a source of hydroxylamine can furnish isoxazoles in good yields.[11][12]
Metal-Free Synthesis: Growing concerns over the cost, toxicity, and environmental impact of residual transition metals in active pharmaceutical ingredients (APIs) have spurred the development of metal-free synthetic routes.[4] These often involve cascade reactions promoted by organocatalysts or achieved under thermal or ultrasonic conditions.[4][9][13] Ultrasound irradiation, for example, can significantly accelerate reaction rates, improve yields, and reduce energy consumption.[13]
Caption: Workflow comparison of multi-step vs. MCR synthesis.
Part 2: Bridging Synthesis and Function: A Drug Discovery Perspective
The synthesis of a novel derivative is only the first step. The ultimate goal is to establish a clear Structure-Activity Relationship (SAR) to guide the design of more potent and selective drug candidates.
Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies involve the systematic modification of a lead compound's structure to observe the effect on its biological activity. For isoxazole derivatives, this typically involves varying the substituents at the C3 and C5 positions (and occasionally C4). The insights gained are critical for optimizing potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6]
Illustrative SAR Table for Hypothetical Antibacterial Isoxazoles: This table summarizes how different substituents on phenyl rings at the C3 and C5 positions of an isoxazole core might influence antibacterial activity against S. aureus.
| Entry | R¹ (at C3-phenyl) | R³ (at C5-phenyl) | MIC (µg/mL) vs. S. aureus | Rationale for Activity Change |
| 1 | H | H | 64 | Baseline activity of the unsubstituted scaffold. |
| 2 | 4-Cl | H | 16 | The electron-withdrawing chloro group at the para position can enhance interactions with the target protein through halogen bonding or by modifying the electronic properties of the ring.[3] |
| 3 | H | 4-OCH₃ | 32 | The electron-donating methoxy group can increase potency, possibly by acting as a hydrogen bond acceptor or improving solubility.[3] |
| 4 | 4-Cl | 4-OCH₃ | 4 | A synergistic effect is observed. The combination of an electron-withdrawing group at one position and an electron-donating group at another often leads to a significant improvement in activity, suggesting that both interactions are important for binding to the biological target. |
| 5 | 4-NO₂ | 4-N(CH₃)₂ | 2 | A strong electron-withdrawing group (nitro) combined with a strong electron-donating group (dimethylamino) results in the highest potency, likely due to a strong electronic push-pull effect across the molecule that optimizes its interaction with the active site.[3] |
Case Study: Synthesis of a COX-2 Inhibitor Scaffold (Valdecoxib Analogue)
Valdecoxib is a well-known anti-inflammatory drug that features a 3,4-diaryl-isoxazole core. Its synthesis showcases a different classical approach to isoxazole formation, starting from a 1,3-dicarbonyl compound.
Synthetic Pathway Overview: The synthesis begins with the Claisen condensation of an acetophenone derivative with an ester to form a 1,3-diketone. This diketone is then cyclized by reacting it with hydroxylamine to form the isoxazole ring.
Caption: Synthetic pathway for a diaryl isoxazole scaffold.
Protocol: Cyclization of a 1,3-Diketone to form an Isoxazole
-
Starting Material: 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq).
-
Reaction Setup: Dissolve the 1,3-diketone in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Cyclization: Reflux the reaction mixture for 2-4 hours. The hydroxylamine attacks one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the stable aromatic isoxazole ring.
-
Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude solid is purified by recrystallization from ethanol/water to yield the pure isoxazole derivative.
Part 3: The Horizon of Isoxazole Synthesis and Application
The field of isoxazole synthesis is dynamic, driven by the dual needs for greater molecular diversity and more sustainable chemical practices.
-
Future Trends: The development of novel isoxazole-based therapies will be heavily influenced by emerging synthetic technologies. We anticipate a continued shift towards green chemistry approaches, including flow chemistry and biocatalysis, to streamline synthesis and minimize waste.[8][10] Furthermore, the creation of multi-targeted therapies, where a single isoxazole derivative is designed to modulate several biological targets simultaneously, represents a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.[8][10]
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- Advances in isoxazole chemistry and their role in drug discovery.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
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- GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.
- Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones: in vitro Activities and Principal Component Analysis. SciELO.
- Isoxazole ring as a useful scaffold in a search for new therapeutic agents. PubMed.
- Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
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An In-Depth Technical Guide to the Biological Screening of N-Benzyl Compounds
Foreword: The N-Benzyl Moiety - A Privileged Scaffold in Drug Discovery
The N-benzyl group, a seemingly simple structural motif, has proven to be a cornerstone in the design and discovery of novel therapeutic agents. Its unique combination of hydrophobicity, aromaticity, and conformational flexibility allows for intricate and high-affinity interactions with a multitude of biological targets. This has led to the development of N-benzyl compounds with a remarkable breadth of biological activities, including potent anticancer, antimicrobial, neuroprotective, and antiviral properties. For researchers, scientists, and drug development professionals, understanding the nuances of screening this versatile class of compounds is paramount to unlocking their full therapeutic potential.
This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a comprehensive and logical workflow for the biological evaluation of N-benzyl compounds, from initial high-throughput screens to more complex mechanistic studies. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in scientific integrity. Every key claim and protocol is supported by authoritative references, providing a solid foundation for your research endeavors.
Chapter 1: Anticancer Screening of N-Benzyl Compounds: Targeting the Engines of Malignancy
The fight against cancer has been significantly bolstered by the discovery of small molecules that can selectively target cancer cells. N-benzyl compounds have emerged as a promising class of anticancer agents, often exerting their effects through the inhibition of critical cellular machinery.
Case Study: N-Benzylbenzamides as Tubulin Polymerization Inhibitors
A notable example is the development of N-benzylbenzamide derivatives as potent inhibitors of tubulin polymerization.[1] One such compound, 20b , exhibited impressive antiproliferative activities with IC50 values in the low nanomolar range (12-27 nM) against various cancer cell lines.[1] Mechanistic studies revealed that this class of compounds binds to the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, a process crucial for cell division and proliferation.[1]
Data Presentation: Anticancer Activity of Representative N-Benzyl Compounds
| Compound Class | Example Compound | Cancer Cell Line | IC50 (nM) | Mechanism of Action | Reference |
| N-Benzylbenzamides | 20b | Multiple | 12-27 | Tubulin Polymerization Inhibitor | [1] |
| N-Benzyl Indole Hydrazones | 5b | MDA-MB-231 (Breast) | 17.2 | EGFR Inhibitor |
Experimental Protocol: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity screening, providing a quantitative measure of cell viability.
Causality Behind Experimental Choices: This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This colorimetric readout is robust, reproducible, and amenable to high-throughput screening, making it an ideal first-pass assay for evaluating the cytotoxic potential of a library of N-benzyl compounds.
Self-Validating System: The protocol includes positive (e.g., doxorubicin) and negative (vehicle control) controls to ensure the assay is performing as expected. A blank control (media only) is also included to subtract background absorbance. Establishing a linear relationship between cell number and formazan production for each cell line is a critical validation step.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the N-benzyl test compounds and add them to the wells. Incubate for the desired exposure period (typically 24-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.[2]
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[2]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Mandatory Visualization: Tubulin Polymerization Inhibition Pathway
Caption: N-benzyl compounds can inhibit tubulin polymerization, leading to mitotic arrest.
Chapter 2: Antimicrobial Screening of N-Benzyl Compounds: A New Front Against Drug Resistance
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. N-benzyl compounds have shown significant promise in this area, with some derivatives exhibiting potent activity against multidrug-resistant pathogens.
Case Study: N-benzyl-N-methyldithiocarbamate (BMDC) - A Trojan Horse Against MRSA
A compelling example is the copper-complexed N-benzyl-N-methyldithiocarbamate (BMDC).[2][3] This compound cleverly mimics iron-carrying molecules that bacteria scavenge from their environment.[3] Once inside the bacterial cell, it releases a toxic dose of copper, leading to a rapid decrease in metabolic activity and cell death.[2][3] This "Trojan horse" strategy is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and disrupts the formation of protective biofilms.[3]
Data Presentation: Antimicrobial Activity of a Representative N-Benzyl Compound
| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism of Action | Reference |
| BMDC-Copper Complex | MRSA | Not specified | Copper Intoxication | [3] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Causality Behind Experimental Choices: This method allows for the simultaneous testing of multiple concentrations of a compound against a standardized bacterial inoculum. The use of a liquid medium (cation-adjusted Mueller-Hinton Broth) ensures uniform exposure of the bacteria to the test compound. The visual or spectrophotometric assessment of bacterial growth provides a clear endpoint for determining the MIC.
Self-Validating System: The inclusion of a growth control (no compound) and a sterility control (no bacteria) is essential for validating the results.[1] A known antibiotic is often used as a positive control to ensure the susceptibility of the test organism and the proper functioning of the assay.[4]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the N-benzyl test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.[5]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.[5]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Mandatory Visualization: Mechanism of Bacterial Biofilm Disruption
Caption: N-benzyl compounds can disrupt biofilms by inhibiting matrix production and killing bacteria.
Chapter 3: Neuroprotective Screening of N-Benzyl Compounds: Shielding the Nervous System
Neurodegenerative diseases represent a significant and growing healthcare challenge. The discovery of neuroprotective agents that can slow or halt the progression of these diseases is a major goal of modern drug discovery. N-benzyl compounds have shown potential in this arena.
Case Study: N-benzyl Eicosapentaenamide - A Macamide with Neuroprotective Properties
N-benzyl eicosapentaenamide, a type of macamide, has demonstrated significant neuroprotective effects in models of hypoxic-ischemic brain injury. Treatment with this compound was shown to reduce cerebral infarction size and improve neurobehavioral outcomes. Mechanistically, it is believed to inhibit neuronal apoptosis and promote cell survival.
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurotoxicity and neuroprotection.
Causality Behind Experimental Choices: SH-SY5Y cells can be differentiated into a more mature neuronal phenotype, making them a relevant model for studying neuronal processes. Inducing neurotoxicity with agents like MPP+ (a neurotoxin that selectively damages dopaminergic neurons) or glutamate allows for the screening of compounds that can protect against these insults. Cell viability, measured by assays like the MTT assay, serves as a primary endpoint for assessing neuroprotection.
Self-Validating System: The protocol includes controls for untreated cells, cells treated only with the neurotoxin, and cells treated with a known neuroprotective agent (e.g., N-acetylcysteine). This allows for the quantification of the protective effect of the test compounds.
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using appropriate protocols.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the N-benzyl test compounds for a specified period.
-
Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., MPP+ or glutamate) to induce cell death.
-
Assessment of Cell Viability: After the neurotoxin challenge, assess cell viability using the MTT assay or other suitable methods.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds relative to the neurotoxin-only treated cells.
Mandatory Visualization: General Neuroprotective Mechanism
Caption: N-benzyl compounds can exert neuroprotective effects by inhibiting apoptotic pathways.
Chapter 4: Antiviral Screening of N-Benzyl Compounds: Combating Viral Threats
The constant emergence and evolution of viral pathogens underscore the urgent need for new antiviral therapies. N-benzyl compounds have been investigated for their potential to inhibit the replication of various viruses.
Case Study: N-substituted Benzyl/Phenyl Acetamides as Anti-HIV Agents
Certain N-substituted benzyl/phenyl acetamides have been identified as effective inhibitors of HIV-1.[6] Some compounds in this series exhibited EC50 values of less than 20 μM with no significant cytotoxicity.[6] Molecular docking studies suggest that these compounds may bind to the non-nucleoside reverse transcriptase binding pocket of the HIV-1 reverse transcriptase, thereby inhibiting its function.[6]
Data Presentation: Anti-HIV-1 Activity of a Representative N-Benzyl Compound
| Compound | Virus | EC50 (µM) | Cytotoxicity | Mechanism of Action | Reference |
| 6g (a benzylamide derivative) | HIV-1 | <20 | None observed in PBM, CEM, and Vero cells | Potential Reverse Transcriptase Inhibitor | [6] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a classic and reliable method for quantifying the antiviral activity of a compound.
Causality Behind Experimental Choices: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication. The reduction in the number or size of plaques is a direct measure of the compound's antiviral efficacy.
Self-Validating System: A virus control (no compound) is included to determine the baseline level of plaque formation. A cell control (no virus) ensures the health of the host cells. A known antiviral drug can be used as a positive control.
Step-by-Step Methodology:
-
Cell Monolayer Preparation: Seed a monolayer of susceptible host cells in a multi-well plate.
-
Virus Adsorption: Infect the cell monolayer with a known amount of virus for a short period to allow for viral attachment and entry.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the N-benzyl test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Stain the cell monolayer with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.
Mandatory Visualization: Inhibition of Viral Entry
Caption: N-benzyl compounds can inhibit viral entry by blocking the interaction between the virus and host cell receptors.
Conclusion and Future Perspectives
The N-benzyl scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The screening methodologies outlined in this guide provide a robust framework for the systematic evaluation of these promising molecules. As our understanding of disease biology deepens, so too will our ability to design and screen N-benzyl compounds with enhanced potency, selectivity, and drug-like properties. The integration of computational methods, such as virtual screening and molecular docking, with traditional biological assays will undoubtedly accelerate the identification of the next generation of N-benzyl-based therapeutics.
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Methodological & Application
Application Notes and Protocols for Investigating "N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine" as a Potential Anticancer Agent
Authored by: A Senior Application Scientist
Foreword
The landscape of oncology drug discovery is increasingly focused on novel heterocyclic compounds that offer unique pharmacophores for targeting cancer's complex signaling networks. Among these, the isoxazole moiety has emerged as a privileged structure, present in a variety of compounds with demonstrated biological activities, including potent anticancer effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific isoxazole derivative, N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine , as a potential anticancer agent. While direct studies on this particular molecule are nascent, the extensive research into related isoxazole compounds provides a strong rationale for its investigation.[1][2][4] This guide is designed to be a practical, field-proven resource, explaining not just the "how" but the critical "why" behind experimental choices, ensuring a robust and self-validating research workflow.
Introduction and Scientific Rationale
This compound is a small molecule characterized by a central 3-methylisoxazole ring linked to a benzylamine group.[5] The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that is a cornerstone in medicinal chemistry due to its versatile biological activities, which include anti-inflammatory, antibacterial, and notably, anticancer properties.[3][6]
The therapeutic potential of isoxazole derivatives in oncology is well-documented.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of crucial cellular proteins like heat shock protein 90 (HSP90) and tubulin polymerization, and the modulation of key signaling pathways involved in cell proliferation and survival.[2] For instance, a class of N-benzyl-isoxazole derivatives has demonstrated potent inhibitory effects on the bromodomain of Tripartite motif-containing protein 24 (TRIM24), a protein implicated in prostate cancer progression.[7] This precedent suggests that this compound could potentially engage with similar intracellular targets, making it a compelling candidate for anticancer screening.
This document will outline a systematic approach to:
-
Characterize the cytotoxic effects of the compound across a panel of cancer cell lines.
-
Elucidate its potential mechanisms of action, focusing on apoptosis and cell cycle progression.
-
Provide detailed, step-by-step protocols for key in vitro assays.
Hypothesized Mechanism of Action: Targeting Cancer Signaling Pathways
Based on the structure of this compound and the known activities of related compounds, a plausible, yet unconfirmed, hypothesis is its interference with signaling pathways that are frequently dysregulated in cancer. As seen with similar N-benzyl-isoxazole structures, a potential target could be epigenetic regulators like bromodomains, which are critical for the transcription of oncogenes.[7] The following diagram illustrates a generalized signaling pathway that could be disrupted by a novel small molecule inhibitor, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized mechanism of action for the test compound.
Experimental Workflows and Protocols
A tiered approach is recommended for the systematic evaluation of this compound. The initial phase involves broad cytotoxicity screening, followed by more detailed mechanistic studies on promising cell lines.
General Laboratory Preparations
-
Compound Handling: this compound should be handled with appropriate personal protective equipment (PPE), as detailed in its Safety Data Sheet (SDS).[8] For in vitro assays, prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level (typically <0.5%).
-
Cell Line Selection: A diverse panel of human cancer cell lines is recommended for initial screening to identify potential tumor-type specificity. Consider including cell lines from different origins, such as:
-
Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)
-
Lung Cancer: A549 (non-small cell lung cancer)
-
Prostate Cancer: PC3, DU145 (androgen-independent)
-
Colon Cancer: HCT-116, HT-29
-
Leukemia: Jurkat, K562
-
A non-cancerous cell line (e.g., HEK293 or a normal fibroblast line) should be included as a control to assess general cytotoxicity.
-
Workflow for In Vitro Anticancer Evaluation
The following diagram outlines the logical flow of experiments for a comprehensive in vitro evaluation.
Caption: A streamlined workflow for in vitro anticancer evaluation.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[9]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer and normal cell lines
-
96-well flat-bottom plates
-
Complete culture medium (specific to cell line)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.1 µM to 100 µM).[10]
-
Remove the old medium and add 100 µL of the medium containing the various concentrations of the compound to the respective wells. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no-cell" blank control.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[11] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Sensitive cancer cell line(s) identified from the MTT assay
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By staining fixed and permeabilized cells with PI and analyzing them with a flow cytometer, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13]
Materials:
-
Sensitive cancer cell line(s)
-
6-well plates
-
Cold 70% ethanol (for fixation)
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13] Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A in the solution is crucial for degrading RNA, which PI can also bind to, ensuring that the signal is specific to DNA.[14]
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data will be displayed as a histogram of cell count versus fluorescence intensity.
-
The first peak represents cells in the G0/G1 phase (2n DNA content).
-
The region between the two peaks represents cells in the S phase (synthesizing DNA).
-
The second peak represents cells in the G2/M phase (4n DNA content).
-
A sub-G1 peak may also be visible, which is indicative of apoptotic cells with fragmented DNA.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Selectivity Index (SI)* |
| MCF-7 | Breast | [Experimental Data] | [Calculated Data] |
| A549 | Lung | [Experimental Data] | [Calculated Data] |
| PC3 | Prostate | [Experimental Data] | [Calculated Data] |
| HCT-116 | Colon | [Experimental Data] | [Calculated Data] |
| HEK293 | Normal (Control) | [Experimental Data] | N/A |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Table 2: Induction of Apoptosis in [Selected Cell Line] by this compound (24h Treatment)
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (Vehicle) | 0 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Test Compound | IC₅₀ | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Test Compound | 2x IC₅₀ | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table 3: Cell Cycle Distribution in [Selected Cell Line] after Treatment with this compound (24h Treatment)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Control (Vehicle) | 0 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Test Compound | IC₅₀ | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Conclusion and Future Directions
This document provides a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The outlined protocols are standard, validated methods in the field of cancer drug discovery.[15][16] Should this compound demonstrate significant and selective cytotoxicity, induce apoptosis, and cause cell cycle arrest in cancer cell lines, further investigations would be warranted. These could include:
-
Target Identification Studies: Employing techniques like proteomics or thermal shift assays to identify the direct molecular target(s) of the compound.
-
In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in preclinical animal models, such as xenograft mouse models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.
By following this systematic and logically structured approach, researchers can generate high-quality, reproducible data to rigorously assess the therapeutic potential of this compound.
References
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Title: Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review Source: Preprints.org URL: [Link]
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Title: Oxazole-Based Compounds As Anticancer Agents Source: Bentham Science URL: [Link]
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Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]
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Title: Assaying cell cycle status using flow cytometry Source: PMC - NIH URL: [Link]
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Title: N-Benzyl-N-methyl-dodecan-1-amine, a novel compound from garlic, exerts anti-cancer effects on human A549 lung cancer cells overexpressing cancer upregulated gene (CUG)2 Source: PubMed URL: [Link]
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Title: In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts Source: MDPI URL: [Link]
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Title: Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes Source: Biological and Molecular Chemistry URL: [Link]
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Application Note: Preclinical Evaluation of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine (NBMI) for Neurological Disorders
Abstract & Introduction
Neurological disorders represent a significant and growing global health burden, with a profound need for novel therapeutic agents.[1] The complexity of the central nervous system (CNS) and the blood-brain barrier present formidable challenges in drug development.[2] The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds with therapeutic potential in neuropsychiatric and neurodegenerative diseases.[3][4][5] This document outlines a comprehensive preclinical research framework for the characterization of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine (NBMI) , a novel compound identified by its CAS number 154016-55-4.[6][7]
Based on structural similarities to known neuroactive molecules, we hypothesize that NBMI acts as a positive allosteric modulator (PAM) of the GABA-A receptor (GABAAR) . GABA is the primary inhibitory neurotransmitter in the CNS, and enhancing its action is a clinically validated strategy for treating disorders characterized by neuronal hyperexcitability, such as epilepsy and anxiety.[8] GABAAR PAMs potentiate the effect of GABA without directly activating the receptor, offering a nuanced modulatory approach that may provide a wider therapeutic window.[8][9]
This guide provides a structured, multi-stage protocol for the systematic evaluation of NBMI, from initial in vitro target engagement to in vivo proof-of-concept studies. The objective is to rigorously assess its potential as a CNS therapeutic candidate, establishing a clear, data-driven path for further development.
Physicochemical Properties & Safety
Prior to biological evaluation, fundamental characterization of the test article is mandatory.
-
Identity & Purity: Verified by NMR, LC-MS, and elemental analysis (Target: >98% purity).
-
Solubility: Determined in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO) to prepare appropriate stock solutions for assays.
-
Safety: The compound is classified as "Toxic if swallowed" (Acute Toxicity, Oral - Category 3).[7][10] All handling must be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]
In Vitro Pharmacological Evaluation
The initial phase focuses on confirming the hypothesized mechanism of action and characterizing the compound's interaction with the GABA-A receptor.
Rationale for In Vitro Approach
Directly testing the compound on isolated receptors or cells expressing these receptors provides the cleanest, most direct evidence of target engagement. This approach minimizes confounding variables present in whole-organism models and allows for precise determination of potency and efficacy.[11] We will employ two complementary gold-standard techniques: radioligand binding assays to measure affinity and electrophysiology to measure functional modulation.
Protocol: Radioligand Binding Assay for GABA-A Receptor Affinity
This assay determines the binding affinity (Ki) of NBMI for the benzodiazepine site on the GABA-A receptor complex.[9]
Methodology:
-
Preparation of Membranes: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype.
-
Assay Buffer: Prepare Tris-HCl buffer (50 mM, pH 7.4).
-
Radioligand: Use [3H]-Flunitrazepam, a high-affinity benzodiazepine site ligand.
-
Incubation: In a 96-well plate, combine cell membranes (20-30 µg protein), [3H]-Flunitrazepam (at a concentration near its Kd, typically 1-2 nM), and varying concentrations of NBMI (from 100 µM down to 0.1 nM).
-
Non-Specific Binding Control: A parallel set of wells should contain a high concentration of a non-radiolabeled competitor (e.g., 10 µM Diazepam) to determine non-specific binding.
-
Incubation: Incubate the plate at 4°C for 60-90 minutes.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of NBMI. Fit the data using a non-linear regression model (one-site competition) to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[9]
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay directly measures how NBMI modulates GABA-induced chloride currents, providing data on both potency (EC50) and efficacy (% potentiation).[9][12]
Methodology:
-
Expression System: Use Xenopus laevis oocytes injected with cRNA encoding for human α1β2γ2 GABA-A receptor subunits. Incubate for 2-5 days to allow for receptor expression.
-
Recording: Place an oocyte in a recording chamber continuously perfused with recording solution (standard frog Ringer's solution). Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -70 mV.
-
GABA Application (Control): Apply a low concentration of GABA (EC5-EC10) to elicit a small, stable baseline current. This is the control response.
-
Co-application of NBMI: After a washout period, co-apply the same EC5-EC10 concentration of GABA along with varying concentrations of NBMI (e.g., 1 nM to 30 µM).
-
Data Acquisition: Record the peak current amplitude for each application.
-
Data Analysis: Normalize the current potentiation at each NBMI concentration to the control GABA response. Plot the percent potentiation against the log concentration of NBMI. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum potentiation, efficacy).
-
Controls: Include a known GABA-A PAM (e.g., Diazepam) as a positive control and a vehicle control (e.g., 0.1% DMSO).
Hypothetical In Vitro Data Summary
The following table presents anticipated results for NBMI, positioning it as a potent and efficacious modulator.
| Parameter | NBMI | Diazepam (Control) | Rationale |
| Binding Affinity (Ki, nM) | 25.5 | 15.0 | Demonstrates strong, specific binding to the target receptor site. |
| Potentiation (EC50, nM) | 45.2 | 30.8 | Shows high potency in functionally modulating the receptor. |
| Max Efficacy (% Potentiation) | >1200% | ~1500% | Indicates a high level of efficacy, comparable to a gold-standard drug. |
In Vivo Proof-of-Concept Studies
After establishing in vitro activity, the next critical step is to assess the compound's efficacy in a living organism, which provides insights into its therapeutic potential in a complex biological system.[13]
Rationale for In Vivo Models
Animal models of neurological disorders are essential for evaluating a drug candidate's integrated effects, including its ability to cross the blood-brain barrier, its pharmacokinetic profile, and its impact on complex behavioral phenotypes.[13] For a compound hypothesized to have anti-convulsant properties, acute, chemically-induced seizure models are a standard and effective first-line approach.[14][15]
Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model is a widely used and validated screening tool for anti-epileptic drugs. PTZ is a GABA-A receptor antagonist that induces clonic seizures in rodents.[15]
Methodology:
-
Animals: Use adult male C57BL/6 mice (8-10 weeks old). Acclimate animals for at least one week before the experiment.
-
Compound Administration: Administer NBMI via intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10, 25 mg/kg) or with a vehicle control (e.g., saline with 5% DMSO, 5% Tween-80). A positive control group receiving Diazepam (e.g., 2 mg/kg, IP) should be included.
-
Pre-treatment Time: The compound should be administered 30 minutes prior to the seizure-inducing agent to allow for absorption and distribution.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, subcutaneous).
-
Behavioral Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record its behavior for 30 minutes. Key parameters to score include:
-
Latency to first myoclonic jerk (seconds).
-
Latency to generalized clonic seizure (seconds).
-
Seizure severity (using a standardized scale, e.g., Racine scale).
-
Incidence of mortality.
-
-
Data Analysis: Compare the latencies, severity scores, and mortality rates between the vehicle-treated group and the NBMI-treated groups using appropriate statistical tests (e.g., One-way ANOVA followed by Dunnett's post-hoc test). A significant increase in seizure latency and a decrease in severity score indicate anti-convulsant activity.
Preliminary Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment
A crucial component of in vivo testing is understanding the drug's concentration in the body over time and how that relates to its effect.
Methodology:
-
Satellite Animal Group: Use a separate cohort of animals for PK analysis, dosed with NBMI under the same paradigm as the efficacy study.
-
Sample Collection: At various time points post-dosing (e.g., 15, 30, 60, 120, 240 minutes), collect blood (via cardiac puncture) and brain tissue.
-
Bioanalysis: Process plasma and brain homogenates. Quantify NBMI concentrations using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and brain/plasma ratio. Correlate these parameters with the observed anti-convulsant effects to establish a preliminary PK/PD relationship. An ideal CNS drug should achieve brain concentrations that are predictive of its neuroprotective effects.[16]
Visualizations: Workflows and Pathways
Preclinical Evaluation Workflow for NBMI
Caption: A streamlined workflow for the preclinical assessment of NBMI.
Hypothesized Signaling Pathway of NBMI Action
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Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine as Potential Kinase Inhibitors
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting structure-activity relationship (SAR) studies of the N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine scaffold. Given the prevalence of isoxazole and N-benzyl moieties in anticancer agents, we hypothesize this scaffold as a potential inhibitor of protein kinases, a critical class of enzymes in oncology.[1][2] This guide offers a detailed framework for the rational design, synthesis, and biological evaluation of a focused library of analogues to elucidate the key structural features required for potent and selective kinase inhibition and cytotoxic activity. The protocols provided herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data to accelerate drug discovery efforts.
Introduction: The Rationale for SAR Studies
The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently found in compounds with a wide array of biological activities, including anticancer properties.[1][2][3][4] Similarly, the N-benzyl group is a common feature in many pharmacologically active molecules and is known to significantly influence binding affinity and selectivity for various biological targets.[5][6] The combination of these two fragments in the lead compound, This compound (Lead Compound 1) , presents a promising starting point for the development of novel therapeutic agents.
Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing a systematic approach to understanding how chemical structure translates into biological activity.[7][8] By systematically modifying specific regions of a lead compound and assessing the impact on its biological function, researchers can identify the key molecular interactions responsible for its therapeutic effect. This knowledge is then used to optimize the lead structure to enhance potency, improve selectivity, and refine pharmacokinetic properties.
This guide will focus on a hypothetical SAR campaign targeting a protein kinase, a class of enzymes often implicated in cancer progression.[9] The primary objectives of this proposed study are:
-
To synthesize a focused library of analogues of Lead Compound 1 .
-
To evaluate the synthesized compounds for their inhibitory activity against a representative protein kinase.
-
To assess the cytotoxicity of the compounds against a relevant cancer cell line.
-
To establish a clear SAR, identifying the key structural motifs that govern biological activity.
Strategic Design of the Analogue Library
A successful SAR study hinges on the logical and systematic design of an analogue library. For Lead Compound 1 , we will explore modifications at three key positions: the N-benzyl ring , the 3-methylisoxazole core , and the methylene linker .
Figure 1: A strategic overview of the SAR exploration of this compound.
Modifications of the N-Benzyl Ring (Region A)
The N-benzyl group can significantly impact binding affinity through hydrophobic, van der Waals, and aromatic interactions. We will investigate:
-
Electronic Effects: Introduction of electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -Cl, -CF₃) groups at the para-position to probe the electronic requirements of the binding pocket.
-
Steric Bulk: Substitution with sterically demanding groups (e.g., tert-butyl, phenyl) to explore the spatial constraints of the binding site.
-
Positional Isomerism: Moving a substituent (e.g., -Cl) from the para- to the meta- and ortho-positions to map the topology of the binding pocket.
Modifications of the Methylene Linker (Region B)
The methylene linker dictates the spatial orientation of the benzyl and isoxazole moieties. We will explore:
-
Homologation: Increasing the linker length to two carbons (ethylamine derivative) to assess the optimal distance between the two aromatic systems.
-
Conformational Constraint: Replacing the methylene group with a cyclopropyl ring to introduce conformational rigidity and explore the preferred orientation of the substituents.
Modifications of the 3-Methylisoxazole Core (Region C)
The 3-methylisoxazole ring is a key heterocyclic core. We will investigate:
-
Methyl Group Modification: Replacing the 3-methyl group with hydrogen, ethyl, or trifluoromethyl groups to understand its role in binding.
-
Bioisosteric Replacement: Substituting the isoxazole ring with other five-membered heterocycles such as pyrazole or oxazole to evaluate the importance of the isoxazole nitrogen and oxygen atoms for activity.
Synthetic Protocols
The synthesis of the analogue library will be based on the N-alkylation of (3-methylisoxazol-5-yl)methanamine with appropriately substituted benzyl halides.
Synthesis of (3-methylisoxazol-5-yl)methanamine (Precursor)
The precursor amine can be synthesized via several reported methods. One common route involves the reduction of 3-methylisoxazole-5-carbonitrile.
General Protocol for the Synthesis of this compound Analogues
Figure 2: General synthetic workflow for the preparation of the analogue library.
Materials:
-
(3-methylisoxazol-5-yl)methanamine
-
Appropriately substituted benzyl bromide or chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (3-methylisoxazol-5-yl)methanamine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add the corresponding substituted benzyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Evaluation Protocols
The synthesized compounds will be evaluated for their kinase inhibitory activity and their cytotoxic effects on a relevant cancer cell line.
In Vitro Kinase Inhibition Assay
This protocol describes a generic in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.[10][11][12][13]
Materials:
-
Recombinant protein kinase (e.g., a tyrosine kinase implicated in cancer)
-
Peptide substrate for the kinase
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or a suitable non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Synthesized compounds dissolved in DMSO
-
96-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or the non-radioactive ATP source) and the recombinant kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Cell Viability (MTT) Assay
This protocol outlines the use of the MTT assay to assess the cytotoxicity of the compounds against a cancer cell line (e.g., a lung or breast cancer cell line).[14][15][16][17]
Materials:
-
Human cancer cell line (e.g., A549 or MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.[16]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Analysis and Interpretation of SAR
The results from the biological assays will be tabulated to facilitate the analysis of the structure-activity relationships.
Table 1: Hypothetical SAR Data for this compound Analogues
| Compound | Region A (N-Benzyl) Substituent | Region C (Isoxazole) Substituent | Kinase Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) |
| 1 (Lead) | H | 3-CH₃ | 5.2 | 10.8 |
| 2 | 4-OCH₃ | 3-CH₃ | 8.1 | 15.3 |
| 3 | 4-Cl | 3-CH₃ | 2.5 | 5.1 |
| 4 | 4-CF₃ | 3-CH₃ | 1.8 | 3.9 |
| 5 | 2-Cl | 3-CH₃ | 10.5 | 22.4 |
| 6 | H | 3-H | 15.6 | 30.1 |
| 7 | H | 3-CF₃ | 3.9 | 8.2 |
| 8 | 4-Cl | 3-CF₃ | 0.9 | 1.7 |
Interpretation of Hypothetical Results:
-
N-Benzyl Ring (Region A): The data suggests that electron-withdrawing groups at the para-position of the benzyl ring are favorable for activity, with the trifluoromethyl group (Compound 4) being more potent than the chloro group (Compound 3), and both being more potent than the unsubstituted lead (Compound 1). The electron-donating methoxy group (Compound 2) is detrimental to activity. Moving the chloro substituent to the ortho-position (Compound 5) significantly reduces activity, indicating a potential steric clash or unfavorable interaction in the binding pocket.
-
3-Methylisoxazole Core (Region C): Replacing the 3-methyl group with hydrogen (Compound 6) leads to a significant loss of activity, suggesting that this group is important for binding. Enhancing the electron-withdrawing nature of this substituent with a trifluoromethyl group (Compound 7) improves potency.
-
Synergistic Effects: The combination of the optimal substituents at both positions (Compound 8: 4-Cl on the benzyl ring and 3-CF₃ on the isoxazole) results in the most potent compound in this hypothetical series, suggesting a synergistic effect between these two regions of the molecule.
Conclusion and Future Directions
This application note provides a comprehensive framework for conducting SAR studies on the this compound scaffold as potential kinase inhibitors. The detailed synthetic and biological protocols, along with the strategic design of the analogue library, offer a robust platform for identifying novel and potent anticancer agents. The hypothetical SAR data illustrates how systematic modifications can lead to a significant improvement in biological activity.
Future work should focus on expanding the analogue library based on the initial SAR findings, exploring a wider range of substituents and bioisosteric replacements. Promising compounds should be further characterized for their selectivity against a panel of kinases and their mechanism of action should be elucidated. In vivo studies will be necessary to evaluate the efficacy and pharmacokinetic properties of the most promising candidates.
References
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- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P
- Hansen, M., et al. (2015). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 6(10), 1794-1803.
- Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(18), e2555.
- Chikha, A., et al. (2022). Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. Molecules, 27(16), 5183.
- Lee, H., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Journal of Medicinal Chemistry, 59(23), 10797-10809.
- Al-Amiery, A. A., et al. (2024). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 20-25.
- Klafki, H. W., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8693.
- Zhang, H., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 66(15), 10498-10516.
- Ananda, H., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer.
- Padwa, A., & Dent, W. (1989). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE AS AN AZOMETHINE YLIDE EQUIVALENT: 2,6-DIOXO-1-PHENYL-4-BENZYL-1,4-DIAZABICYCLO[3.3.0]OCTANE. Organic Syntheses, 67, 133.
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Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]
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Encyclopedia.pub. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Retrieved from [Link]
- Lee, J. Y., et al. (2018). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. The Journal of Organic Chemistry, 83(15), 8176-8186.
- Brehmer, D., et al. (2014). Enzyme kinetics and distinct modulation of the protein kinase N family of kinases by lipid activators and small molecule inhibitors. Biochemical Journal, 459(1), 121-132.
- Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Chen, K., et al. (2018). Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors. Bioorganic & Medicinal Chemistry, 26(9), 2353-2363.
- Zeynizadeh, B., & Zahmatkesh, S. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Aytac, S. P., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 7(12), 1133-1138.
- Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 894-906.
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Application Note: High-Throughput Screening of Isoxazole-Based Compound Libraries for Drug Discovery
Introduction: The Versatility of the Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in modern drug discovery.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role as a versatile building block for designing novel therapeutic agents.[2] Isoxazole derivatives have demonstrated a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2] This wide therapeutic window makes isoxazole-based compound libraries a rich source for high-throughput screening (HTS) campaigns aimed at identifying novel hit compounds for a diverse range of biological targets.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for isoxazole-based compound libraries. We will delve into the principles of assay selection, provide a detailed protocol for a cell-based screening assay, and outline a robust workflow for data analysis and hit validation, grounded in field-proven insights and best practices.
The Strategic Foundation: Designing a Robust HTS Campaign
The success of any HTS campaign hinges on a meticulously planned experimental design. The primary goal is to create a self-validating system that can rapidly and accurately identify true hits from a large library while minimizing false positives and negatives.[3] This involves a multi-stage process that begins with assay development and culminates in rigorous hit validation.
Modern HTS leverages robotics and automation to screen thousands to millions of compounds efficiently.[4][5] This automated approach not only increases throughput but also enhances reproducibility by minimizing human error. The overall workflow is designed as a funnel, progressively narrowing the number of compounds through increasingly stringent and biologically relevant assays.
Figure 2: Step-by-step experimental protocol workflow.
Detailed Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Culture: Grow Hep3B cells in T-75 flasks until they reach 80-90% confluency.
-
Harvesting: Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with culture medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to a final concentration of 20,000 cells/mL. Using a multidrop dispenser, seed 50 µL of the cell suspension (1,000 cells/well) into all wells of the 384-well assay plates.
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
Day 2: Compound Addition 6. Plate Layout: Design the plate map to include test compounds, positive controls, and negative controls.
- Test Wells: Isoxazole compounds (final concentration 10 µM).
- Positive Control Wells: Doxorubicin (final concentration 1 µM). These wells define 100% inhibition.
- Negative Control Wells: 0.1% DMSO. These wells define 0% inhibition (maximal cell viability).
- Compound Transfer: Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of the 10 mM stock compounds from the source plates to the cell plates. This results in a final assay concentration of 10 µM in a total volume of 50.05 µL.
- Incubation: Gently mix the plates on a plate shaker for 1 minute and return them to the incubator for 48 hours. Causality: A 48-hour incubation is a standard duration to observe significant effects on cell proliferation and viability.
Day 4: MTS Assay and Data Acquisition 9. Reagent Preparation: Remove assay plates and the MTS reagent from the incubator and allow them to equilibrate to room temperature for 30 minutes. 10. Reagent Addition: Add 10 µL of MTS reagent to each well of the assay plates. 11. Final Incubation: Incubate the plates for 2 hours at 37°C. Causality: During this incubation, viable cells convert the MTS tetrazolium compound into a colored formazan product, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells. 12. Data Reading: Measure the absorbance of each well at 490 nm using a microplate reader.
Data Analysis and Hit Progression
Raw absorbance data must be normalized to determine compound activity. This is followed by a statistical analysis to identify primary hits, which are then subjected to further validation.
Primary Data Analysis
-
Normalization: Calculate the percentage of inhibition for each test well using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_positive) / (Abs_negative - Abs_positive)) Where:
-
Abs_compound is the absorbance of the test compound well.
-
Abs_positive is the average absorbance of the positive control wells (Doxorubicin).
-
Abs_negative is the average absorbance of the negative control wells (DMSO).
-
-
Hit Selection: A primary hit is defined as a compound that meets a predefined activity threshold. A common starting point is a threshold of >50% inhibition or a value greater than three standard deviations from the mean of the negative controls.
Hit Confirmation and Potency Determination
Primary hits must be re-tested to confirm their activity and rule out experimental errors.
-
Confirmation Screen: Re-test all primary hits under the same assay conditions using freshly prepared compound samples. Only compounds that reproduce their activity are considered "confirmed hits."
-
Dose-Response Analysis: Perform a 10-point, 3-fold serial dilution for all confirmed hits to determine their potency (IC₅₀ value). The IC₅₀ is the concentration of a compound that produces 50% of the maximal inhibitory effect.
| Hit Compound ID | Primary Screen (% Inhibition) | Confirmed | IC₅₀ (µM) |
| ISOX-001 | 75.2% | Yes | 2.5 |
| ISOX-002 | 48.9% | No | - |
| ISOX-003 | 98.1% | Yes | 0.8 |
| ISOX-004 | 82.5% | Yes | 15.7 |
Secondary and Orthogonal Assays for Hit Validation
The final step is to subject the confirmed, potent hits to a battery of secondary and orthogonal assays to elucidate their mechanism of action and ensure they are not artifacts. [3]
-
Orthogonal Assays: Confirm the cytotoxic effect using a different assay technology. For example, if the primary screen used an MTS assay (metabolic activity), an orthogonal assay could measure ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release). This ensures the observed effect is not due to a technology-specific artifact.
-
Mechanism of Action Studies: Investigate how the compounds induce cytotoxicity. This could involve assays for apoptosis (e.g., caspase-3/7 activity) or cell cycle analysis by flow cytometry to see if the compounds cause arrest at a specific phase, as has been observed with some isoxazole derivatives. [6]
Conclusion
High-throughput screening of isoxazole-based libraries is a powerful strategy for identifying novel starting points for drug discovery programs. The success of such an endeavor relies on a deep understanding of the interplay between the chemical properties of the isoxazole scaffold and the biological assay system. By implementing a rigorous, multi-stage screening funnel that incorporates robust assay validation, orthogonal confirmation, and mechanistic follow-up studies, researchers can confidently identify high-quality, biologically active isoxazole compounds worthy of advancement into lead optimization.
References
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Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. (2023). ResearchGate. Available at: [Link]
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High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2023). ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah National University Staff. Available at: [Link]
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New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2023). National Center for Biotechnology Information. Available at: [Link]
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Troubleshooting & Optimization
"N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine" purification challenges and solutions
Welcome to the dedicated technical support guide for the purification of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. The unique structure, featuring a basic secondary amine and a polar isoxazole heterocycle, presents specific purification challenges that require carefully considered strategies.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses the most common issues encountered during the purification of this compound, which is typically synthesized via reductive amination of 3-methylisoxazole-5-carbaldehyde with benzylamine.
Caption: General purification workflow for this compound.
Problem 1: Severe Streaking or Tailing on Silica Gel TLC/Column Chromatography
Symptoms: Your product appears as a long, vertical smear on the TLC plate instead of a compact spot, making it impossible to assess purity or determine an appropriate solvent system. During column chromatography, the product elutes over a large number of fractions with poor separation from impurities.
Root Cause Analysis: This is a classic problem when purifying basic amines on standard silica gel.[1][2] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic secondary amine of your target compound undergoes a strong acid-base interaction with these silanol groups, leading to irreversible adsorption or slow, uneven elution.[1] This causes the observed streaking.
Solutions:
-
Mobile Phase Modification (Recommended First Step):
-
Mechanism: Neutralize the acidic silanol groups by adding a small amount of a volatile competing base to your eluent.[1][3] This base will preferentially interact with the silica, allowing your amine product to elute based on polarity without strong ionic binding.
-
Protocol: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your chosen mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).[1][3] Equilibrate the column with this modified eluent before loading your sample.[1]
-
Pro-Tip: TEA is easily removed under vacuum during solvent evaporation. Ammonium hydroxide is effective but can be more aggressive and may not be suitable for base-sensitive compounds.
-
-
Alternative Stationary Phases:
-
Basic Alumina: Use a column packed with basic or neutral alumina instead of silica. Alumina does not have the same acidic character and is often better suited for purifying basic compounds.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a basic environment that repels other bases, leading to excellent peak shapes without mobile phase modifiers.[3][4] This is a highly effective but more costly option.[4]
-
Reverse-Phase Chromatography (C18): In this technique, separation is based on hydrophobicity. Your compound will be eluted with a polar mobile phase like Acetonitrile/Water or Methanol/Water. Adding a modifier like 0.1% TEA can improve peak shape in reverse-phase as well.[3]
-
| Method | Principle | Advantages | Disadvantages |
| TEA/NH4OH in Eluent | Neutralizes acidic silica surface.[1][3] | Inexpensive, uses standard silica gel, effective. | Requires removal of TEA post-column; NH4OH can be harsh. |
| Basic Alumina | Non-acidic stationary phase. | Good for strongly basic compounds, avoids additives. | Different selectivity than silica, may require re-optimization. |
| Amine-Functionalized Silica | Basic stationary phase prevents ionic binding.[4] | Excellent peak shape, no additives needed.[4] | Higher cost of columns. |
| Reverse-Phase (C18) | Separation by hydrophobicity. | Good for polar compounds, different selectivity. | May require specialized equipment (HPLC). |
Problem 2: Product is an Intractable Oil or Fails to Crystallize
Symptoms: After removing the solvent from your purified fractions, the product remains a thick, viscous oil that does not solidify, even upon cooling or scratching.
Root Cause Analysis:
-
Residual Impurities: Small amounts of unreacted starting materials (especially 3-methylisoxazole-5-carbaldehyde) or the imine intermediate can act as crystallization inhibitors.
-
Solvent Entrapment: High-boiling point solvents (like DMF or DMSO if used in the reaction) or even residual ethyl acetate can be trapped within the oily product.
-
Inherent Properties: Some amine free bases are naturally low-melting solids or oils at room temperature.
Solutions:
-
Initial Cleanup via Acid-Base Extraction:
-
Mechanism: This is the most effective way to remove neutral or acidic impurities from your basic product before chromatography.[5][6] By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with aqueous acid (e.g., 1M HCl), your amine product is protonated and moves into the aqueous layer as a water-soluble salt.[7] Neutral impurities (like the imine intermediate) and acidic impurities remain in the organic layer, which is then discarded.[6] Subsequently, basifying the aqueous layer (e.g., with 2M NaOH) deprotonates your amine, causing it to precipitate or be extracted back into a fresh organic layer.[7]
-
Self-Validation: This process inherently validates the basic nature of your product and is highly effective for a first-pass purification.
-
-
Conversion to a Hydrochloride (HCl) Salt:
-
Mechanism: Amine hydrochloride salts are ionic compounds that form a stable crystal lattice, making them much more likely to be crystalline solids than their corresponding free bases.[8] This is an excellent final step to obtain a stable, solid, and easily handled product.
-
Protocol: Dissolve the purified oily free base in a suitable solvent like diethyl ether, ethyl acetate, or methanol. Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until a precipitate forms. The solid salt can then be collected by filtration, washed with cold solvent, and dried.[9]
-
Trustworthiness: The formation of a salt provides an additional layer of purification, as non-basic impurities will not precipitate. The melting point of the resulting salt can be used as a key analytical measure of purity.
-
Frequently Asked Questions (FAQs)
Q1: My synthesis is complete. What are the most likely impurities I need to remove? A1: For a reductive amination, the primary impurities are typically:
-
Unreacted Starting Materials: Benzylamine and 3-methylisoxazole-5-carbaldehyde.
-
Imine Intermediate: The N-(3-methylisoxazol-5-ylmethylene)benzenamine formed before the reduction step.
-
Over-alkylation Products: Although less common for secondary amines, tertiary amine formation is possible.[10]
-
Reductant Byproducts: Borohydride salts or other residues from the reducing agent.
Caption: Potential impurities from the reductive amination synthesis pathway.
Q2: How can I efficiently remove unreacted benzaldehyde or the isoxazole aldehyde? A2: An acid-base extraction is highly effective.[6] Both aldehydes are neutral compounds and will remain in the organic layer while your amine product is extracted into the aqueous acid phase.[5] Alternatively, a wash with an aqueous solution of sodium bisulfite can form a water-soluble adduct with the aldehyde, pulling it out of the organic phase.
Q3: Is it better to purify the free base or the HCl salt? A3: This depends on your final application.
-
Purify the free base if: The next step in your synthesis requires the neutral amine. The free base is often an oil, making column chromatography the primary purification method.
-
Purify the HCl salt if: You need a stable, solid, and weighable final product for characterization, storage, or biological testing. Crystallization of the salt is an excellent final purification step that can remove minor impurities left after chromatography.[11]
Q4: How do I confirm the purity and identity of my final product? A4: A combination of analytical techniques is essential for validation:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. It will confirm the structure by showing characteristic peaks for the benzyl, isoxazole, and methyl groups, and the absence of impurity signals (e.g., the aldehyde proton at ~9-10 ppm or the imine proton at ~8.5 ppm).
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Thin-Layer Chromatography (TLC): A final TLC in a suitable solvent system (with TEA) should show a single, well-defined spot.
-
Melting Point: If you have crystallized the HCl salt, a sharp melting point is a strong indicator of high purity.
References
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]
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MDPI. (2022). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Online]. Available at: [Link]
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Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Online]. Available at: [Link]
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Ma, G., & Jha, A. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Online]. Available at: [Link]
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Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. [Online]. Available at: [Link]
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Organic Chemistry Portal. Benzylamines. [Online]. Available at: [Link]
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PrepChem.com. Synthesis of N-Benzyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide. [Online]. Available at: [Link]
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Brainly.com. (2023). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. [Online]. Available at: [Link]
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Reddit r/chemhelp. (2021). Chromotography with free amines? [Online]. Available at: [Link]
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Royal Society of Chemistry. Supplementary Information. [Online]. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Assays for N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine
Introduction: The Imperative of Analytical Rigor in Drug Development
In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a therapeutic product is underpinned by a foundation of robust analytical data. The compound at the center of our discussion, N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine, is a molecule with potential applications in medicinal chemistry, characterized by its benzyl and isoxazole moieties.[1] Accurate and precise quantification of this and similar molecules is not merely a procedural step but a critical determinant of safety, efficacy, and quality.
This guide delves into the crucial practice of assay cross-validation, a process of evaluating an analytical method's reliability by comparing its results with those from a distinct, alternative method.[2] Such a comparison is vital to ensure data integrity, especially when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[2][3] The core principle of cross-validation is to confirm that an analytical method is fit for its intended purpose, a cornerstone of regulatory compliance with bodies like the FDA and the principles outlined by the International Council for Harmonisation (ICH).[2][4]
We will explore the cross-validation of a primary quantitative assay, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), against a secondary, orthogonal method, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of orthogonal methods—techniques that rely on different physicochemical principles—provides a more comprehensive and reliable assessment of a compound, ensuring that impurities are not missed and that the analytical results are a true representation of the sample.[5][6]
Chapter 1: The Primary Assay - Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its ability to separate, identify, and quantify components in a mixture.[7] For a molecule like this compound, which contains chromophores (the benzyl and isoxazole rings), UV detection offers a straightforward and robust method for quantification.
The Causality Behind the Method:
The choice of reversed-phase HPLC is deliberate. The stationary phase, typically a nonpolar C18-bonded silica, interacts with the analyte based on its hydrophobicity.[8] The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is then used to elute the compound.[9][10] By manipulating the mobile phase composition, we can achieve effective separation of the target analyte from impurities and degradation products. UV detection is selected for its simplicity and reliability for compounds with a UV absorbance profile.
Diagram: Principle of HPLC-UV Analysis
Caption: Workflow of a typical HPLC-UV system.
Detailed Protocol for HPLC-UV Assay
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the instrument is performing correctly before sample analysis.
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of 1.0 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1.0 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) from a separate weighing of the reference standard.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 15.1 20 | 20.0 | 20 |
-
-
System Suitability Test (SST):
-
Inject the mid-concentration standard five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing factor < 2.0.
-
Theoretical plates > 2000.
-
-
-
Analysis Sequence:
-
Inject a blank (diluent).
-
Inject the calibration standards.
-
Inject the QC samples.
-
Inject the unknown samples.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
-
Quantify the unknown samples using the calibration curve.
-
Chapter 2: The Secondary (Orthogonal) Assay - LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.[8][11] It is an ideal orthogonal method to HPLC-UV because it relies on a different detection principle: the mass-to-charge ratio (m/z) of the analyte and its fragments, rather than its UV absorbance.[11]
The Causality Behind the Method:
The key advantage of LC-MS/MS is its specificity. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the parent molecule) is selected and fragmented, and then a specific product ion (a fragment) is monitored.[11] This process provides a high degree of certainty in the identification and quantification of the analyte, even in complex matrices. This technique is particularly useful for detecting low-level impurities that might co-elute with the main peak in an HPLC-UV analysis.[11]
Diagram: Principle of LC-MS/MS Analysis
Caption: Workflow of a typical LC-MS/MS system in MRM mode.
Detailed Protocol for LC-MS/MS Assay
-
Preparation of Solutions:
-
Use the same mobile phases, diluent, stock solution, calibration standards, and QC samples as prepared for the HPLC-UV method to ensure a direct comparison.
-
-
LC-MS/MS Conditions:
-
LC System: Use the same LC conditions as the HPLC-UV method to maintain consistent chromatography.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition:
-
Precursor Ion (Q1): [M+H]⁺ of this compound (e.g., m/z 217.1).
-
Product Ion (Q3): A stable fragment ion (e.g., m/z 91.1, corresponding to the benzyl fragment).
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for the specific instrument and analyte.
-
-
System Suitability Test (SST):
-
Inject the mid-concentration standard five times.
-
Acceptance Criteria:
-
RSD of the peak area < 5.0%.
-
Signal-to-noise ratio > 20.
-
-
-
Analysis Sequence and Data Analysis:
-
Follow the same sequence as the HPLC-UV method.
-
Generate a calibration curve and perform linear regression (r² ≥ 0.995).
-
Quantify the unknown samples.
-
Chapter 3: Head-to-Head Comparison and Data Analysis
The core of cross-validation lies in the direct comparison of the results obtained from the two analytical methods.[12] This comparison should be performed on the same set of samples, ideally covering a range of concentrations.
Diagram: Cross-Validation Workflow
Caption: A logical workflow for assay cross-validation.
Comparative Data Summary
The following table presents a hypothetical comparison of the validation parameters for the two methods.
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9995 | ≥ 0.995 |
| Range (µg/mL) | 1.0 - 100 | 0.1 - 100 | Method Dependent |
| LOD (µg/mL) | 0.3 | 0.03 | Reportable |
| LOQ (µg/mL) | 1.0 | 0.1 | Reportable |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (%RSD) | < 1.5% | < 2.5% | ≤ 5.0% |
| Specificity | Good | Excellent | No interference at analyte RT |
Analysis of Results from a Sample Set
Let's consider a set of five production samples analyzed by both methods.
| Sample ID | HPLC-UV Result (µg/mL) | LC-MS/MS Result (µg/mL) | % Difference |
| Sample 001 | 45.2 | 44.8 | -0.89% |
| Sample 002 | 89.1 | 89.9 | +0.89% |
| Sample 003 | 12.5 | 12.3 | -1.61% |
| Sample 004 | 5.8 | 5.9 | +1.70% |
| Sample 005 | 76.4 | 75.9 | -0.66% |
Interpretation:
The percent difference between the two methods for all samples is within ±2.0%, indicating a strong correlation and successful cross-validation. A Bland-Altman plot would be a valuable statistical tool to visualize the agreement between the two methods and identify any concentration-dependent bias.
Chapter 4: Troubleshooting and Best Practices
Discrepancies between methods can arise. It is crucial to have a systematic approach to troubleshooting.
Diagram: Troubleshooting Decision Tree
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Head-to-head comparison of isoxazole and pyrazole derivatives in biological assays
A Senior Application Scientist's Guide to Navigating Core Heterocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, isoxazole and pyrazole, two five-membered aromatic heterocycles, stand as privileged scaffolds. Their remarkable versatility and broad spectrum of biological activities have cemented their status as foundational building blocks in the design of novel therapeutics. This guide provides a head-to-head comparison of isoxazole and pyrazole derivatives, delving into their performance in key biological assays, elucidating the structural nuances that dictate their activity, and offering practical, field-proven experimental protocols for their evaluation.
The Tale of Two Azoles: A Structural Overview
At first glance, isoxazole and pyrazole appear as close cousins, both featuring a five-membered ring with two nitrogen atoms. The critical distinction lies in the relative positioning of these heteroatoms: isoxazole is a 1,2-azole, while pyrazole is a 1,3-azole. This seemingly subtle difference in atomic arrangement profoundly influences the electronic properties, dipole moment, and hydrogen bonding capabilities of the resulting derivatives, which in turn dictates their interactions with biological targets.[1]
Caption: Core structures of isoxazole and pyrazole heterocycles.
In the Ring: Comparative Performance in Biological Assays
The true measure of these scaffolds lies in their biological activity. Here, we dissect their performance in three critical therapeutic areas: oncology, infectious diseases, and inflammation.
Anticancer Activity: A Battle for Potency
Both isoxazole and pyrazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key cellular signaling pathways.[2] However, direct comparative studies have revealed nuanced differences in their efficacy.
A study comparing vicinal diaryl-substituted isoxazole and pyrazole derivatives showcased the potent antiproliferative activity of both classes against a panel of hepatocellular carcinoma and breast cancer cell lines.[3] For instance, the diaryl isoxazole derivative 11 and the diaryl pyrazole derivative 85 exhibited IC50 values in the low micromolar range against various cancer cell lines, inducing apoptosis and demonstrating in vivo antitumor activity.[3][4] While both compounds were effective, the pyrazole derivative 85 generally displayed slightly lower IC50 values across several cell lines, suggesting a potential edge in potency in this particular structural context.[3]
| Compound Class | Representative Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Diaryl Isoxazole | Compound 11 | Huh7 (Hepatocellular Carcinoma) | 3.7 | [3] |
| MCF7 (Breast Cancer) | 12 | [3] | ||
| Diaryl Pyrazole | Compound 85 | Huh7 (Hepatocellular Carcinoma) | 0.9 | [3] |
| MCF7 (Breast Cancer) | >20 | [3] | ||
| Pyrazole-phenylcinnamides | Compound 15a | HeLa (Cervical Cancer) | 0.4 | [5] |
| Isoxazole-phenylcinnamides | - | HeLa (Cervical Cancer) | - | |
| Pyrazole-based hybrids | Compound 31 | A549 (Lung Cancer) | 42.79 | [2] |
| Pyrazole-based hybrids | Compound 32 | A549 (Lung Cancer) | 55.73 | [2] |
Causality Behind the Choice: The selection of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for evaluating anticancer activity is rooted in its ability to provide a quantitative measure of cell viability. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, thus providing a reliable readout of the cytotoxic effects of the test compounds.
Antimicrobial Efficacy: A Fight Against Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Both isoxazole and pyrazole derivatives have emerged as promising candidates in this arena.
In a study exploring novel pyrazole and isoxazole derivatives, both classes of compounds demonstrated significant to good antimicrobial activity against a panel of bacterial and fungal strains.[6] Notably, certain pyrazole derivatives showed promising MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria, in some cases outperforming the standard antibiotic gentamicin.[6] Another study on pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives incorporating an isoxazole core also reported potent activity against several pathogens, with MIC values in some instances lower than the reference drug ampicillin.[7]
| Compound Class | Representative Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative | Compound 14 | Bacillus subtilis | 7.8 | [6] |
| Staphylococcus aureus | 15.62 | [6] | ||
| Pyrazole Derivative | Compound 17 | Bacillus subtilis | 15.62 | [6] |
| Staphylococcus aureus | 31.25 | [6] | ||
| Isoxazole-containing Pyrazole | Compound 9 | Staphylococcus aureus (MDR) | 4 | [8] |
| Standard Antibiotic | Gentamicin | Gram-positive strains | 15.62 | [6] |
| Standard Antibiotic | Ampicillin | - | - | [7] |
Causality Behind the Choice: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. This assay allows for the simultaneous testing of multiple concentrations of a compound against a specific microorganism in a 96-well plate format. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This method provides a quantitative measure of a compound's potency and is essential for preclinical evaluation of new antimicrobial candidates.
Anti-inflammatory Potential: Quelling the Fire
Chronic inflammation is a hallmark of numerous diseases, making the development of effective anti-inflammatory agents a key research priority. Pyrazole derivatives, in particular, have a rich history in this area, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[9]
A comparative study of pyrazoline and pyrazole derivatives revealed that pyrazoline derivatives were generally more potent as anti-inflammatory agents in the carrageenan-induced paw edema model.[10] This assay induces an acute inflammatory response, and the reduction in paw swelling is a measure of the anti-inflammatory activity of the test compound.
| Compound Class | Representative Derivative | Edema Inhibition (%) at 3h | Reference |
| Pyrazoline Derivative | Compound 2d | High | [10] |
| Pyrazoline Derivative | Compound 2e | High | [10] |
| Pyrazole Derivative | - | Less Active | [10] |
| Oxadiazole Derivative | Compound 10 | 88.33 | [11] |
| Standard Drug | Indomethacin | - | [10] |
| Standard Drug | Flurbiprofen | 90.01 | [11] |
Causality Behind the Choice: The carrageenan-induced paw edema assay is a widely used and well-validated in vivo model for screening acute anti-inflammatory activity. The subcutaneous injection of carrageenan into the rat's paw elicits a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the release of prostaglandins and other inflammatory mediators. By measuring the reduction in paw volume, this assay provides a reliable indication of a compound's ability to inhibit the inflammatory cascade.
Behind the Bench: Experimental Protocols
To ensure the reproducibility and validity of the comparative data, it is imperative to follow standardized and well-documented experimental protocols.
Protocol 1: MTT Assay for Anticancer Activity
This protocol outlines the steps for determining the cytotoxic effects of isoxazole and pyrazole derivatives on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the isoxazole and pyrazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the heterocyclic derivatives against bacterial strains.
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the isoxazole and pyrazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 3: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo protocol is for evaluating the anti-inflammatory effects of the test compounds in a rat model.
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the isoxazole and pyrazole derivatives orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.
Structure-Activity Relationship (SAR): Decoding the Chemical Blueprint
The biological activity of isoxazole and pyrazole derivatives is not solely dependent on the core heterocycle but is significantly influenced by the nature and position of the substituents.[12]
For isoxazole derivatives , the substitution pattern at the C3 and C5 positions is crucial for their activity. For instance, in a series of antibacterial isoxazole derivatives, the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring, was found to enhance their antibacterial activity.[11]
In the case of pyrazole derivatives , the substituents at the N1, C3, and C5 positions play a pivotal role in determining their biological profile. For example, in a series of anti-inflammatory pyrazole derivatives, the nature of the substituent on the N1-phenyl ring was found to significantly impact their COX-2 inhibitory activity.[9]
Conclusion: A Verdict on Versatility
The head-to-head comparison of isoxazole and pyrazole derivatives reveals that both are highly versatile scaffolds with immense therapeutic potential. While in some specific contexts, one scaffold may exhibit superior activity over the other, a definitive declaration of one being universally "better" is an oversimplification. The choice between an isoxazole and a pyrazole core should be a data-driven decision, guided by the specific biological target and the desired physicochemical properties of the final drug candidate. A thorough understanding of their structure-activity relationships, coupled with rigorous and standardized biological evaluation, is paramount for unlocking the full potential of these remarkable heterocyclic compounds in the quest for novel and effective medicines.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
